molecular formula C15H13Cl2NO2 B291727 N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)acetamide

N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B291727
M. Wt: 310.2 g/mol
InChI Key: KRAUNUPKOMREAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)acetamide, commonly known as Diclazepam, is a chemical compound that belongs to the benzodiazepine class. It was first synthesized in the 1960s and has since been used for scientific research purposes. Diclazepam is a potent sedative and anxiolytic, and its mechanism of action is similar to other benzodiazepines.

Mechanism of Action

Diclazepam acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to an increase in the inhibitory effects of GABA on neuronal activity, resulting in sedation, anxiolysis, and muscle relaxation.
Biochemical and Physiological Effects:
Diclazepam has been shown to produce a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to a reduction in anxiety and muscle tension. Diclazepam has also been shown to decrease the release of certain neurotransmitters, such as dopamine and acetylcholine, which may contribute to its sedative effects.

Advantages and Limitations for Lab Experiments

One advantage of using Diclazepam in lab experiments is its potency and efficacy in producing sedation and anxiolysis. This makes it a useful tool for investigating the effects of GABAergic drugs on the central nervous system. However, one limitation of using Diclazepam is its potential for abuse and dependence, which may confound the results of experiments.

Future Directions

There are several future directions for research on Diclazepam. One area of interest is the development of new benzodiazepine analogs with improved pharmacological properties. Another area of research is the investigation of the long-term effects of Diclazepam use on the brain and behavior. Additionally, the potential therapeutic uses of Diclazepam in treating anxiety disorders and other psychiatric conditions warrant further investigation.
Conclusion:
In conclusion, Diclazepam is a benzodiazepine analog that has been extensively studied for its sedative, anxiolytic, and muscle relaxant effects. Its mechanism of action involves enhancing the activity of GABA in the brain, leading to a reduction in anxiety and muscle tension. Diclazepam has several advantages and limitations for use in lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of Diclazepam involves the reaction of 2-(4-methoxyphenyl)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,5-dichloroaniline to form Diclazepam.

Scientific Research Applications

Diclazepam has been used extensively in scientific research to investigate its pharmacological properties. It has been studied for its sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. Diclazepam has also been used in animal models to study its effects on memory and learning.

properties

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C15H13Cl2NO2/c1-20-14-4-2-10(3-5-14)6-15(19)18-13-8-11(16)7-12(17)9-13/h2-5,7-9H,6H2,1H3,(H,18,19)

InChI Key

KRAUNUPKOMREAC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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